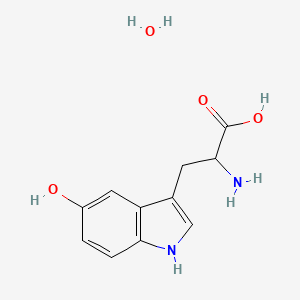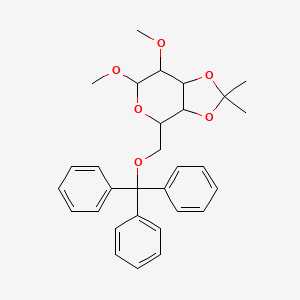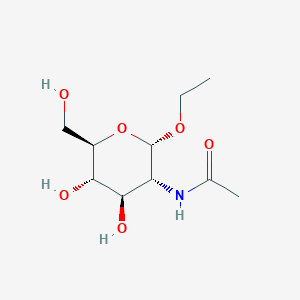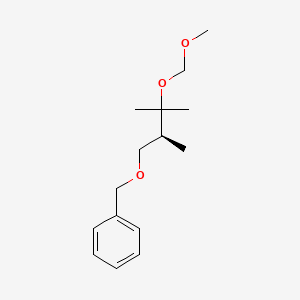![molecular formula C27H32O10 B12325404 Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12325404.png)
Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-Deacetylkhayanolide E is a limonoid compound isolated from the stem bark of the African mahogany tree, Khaya senegalensis . Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound has garnered interest due to its potential medicinal properties and applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-O-Deacetylkhayanolide E can be isolated from the stem bark of Khaya senegalensis using ethanol extraction followed by chromatographic techniques . The specific synthetic routes and reaction conditions for its preparation involve the use of silica gel column chromatography and elution with a mixture of n-hexane and ethyl acetate .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for 1-O-Deacetylkhayanolide E. The compound is primarily obtained through extraction from natural sources, specifically the stem bark of Khaya senegalensis .
Analyse Chemischer Reaktionen
Types of Reactions
1-O-Deacetylkhayanolide E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving 1-O-Deacetylkhayanolide E include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of 1-O-Deacetylkhayanolide E depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
1-O-Deacetylkhayanolide E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Antibacterial Activity: The compound has shown significant activity against pathogenic bacteria, including Staphylococcus aureus.
Antiplasmodial Activity: It exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria.
Anticancer Potential: Preliminary studies suggest that 1-O-Deacetylkhayanolide E may have anticancer properties, making it a potential candidate for cancer research.
Pharmaceutical Development: Due to its diverse biological activities, the compound is being explored for the development of new pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 1-O-Deacetylkhayanolide E involves its interaction with specific molecular targets and pathways within cells . The compound is believed to exert its effects by modulating the activity of enzymes and proteins involved in critical cellular processes . For example, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its antiplasmodial activity could result from interference with the parasite’s metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-O-Deacetylkhayanolide E is unique among limonoids due to its specific structural features and biological activities . Similar compounds include:
Khayanolide D: Another limonoid isolated from Khaya senegalensis, known for its antiplasmodial activity.
Grandifolide A: A limonoid with notable antibacterial properties.
6S-Hydroxykhayalactone: A compound with potential anticancer activity.
Eigenschaften
Molekularformel |
C27H32O10 |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C27H32O10/c1-22-11-25(32)18-16(19(22)30)37-26-9-14(28)36-20(12-6-8-35-10-12)23(26,2)7-5-13(27(18,26)33)24(25,3)17(22)15(29)21(31)34-4/h6,8,10,13,15-18,20,29,32-33H,5,7,9,11H2,1-4H3 |
InChI-Schlüssel |
HOUJKWFMLMSPNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol](/img/structure/B12325351.png)
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)

![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)




![8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B12325407.png)
